molecular formula C8H15NO B2473984 5-Azaspiro[3.4]octan-7-ylmethanol CAS No. 1823371-50-1

5-Azaspiro[3.4]octan-7-ylmethanol

Cat. No.: B2473984
CAS No.: 1823371-50-1
M. Wt: 141.214
InChI Key: PDZDFXXMGUFNIQ-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemical and Biological Research

Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly recognized as privileged structures in drug discovery. nih.govnih.gov Their unique three-dimensional arrangements offer a distinct advantage over more traditional, planar aromatic compounds.

Structural Uniqueness and Conformational Rigidity of Spirocyclic Systems

The defining feature of spirocycles is their inherent three-dimensionality, stemming from the spiro-atom where the rings are fused. tandfonline.combldpharm.combldpharm.com This arrangement imparts a degree of conformational rigidity that is highly desirable in drug design. mdpi.comresearchgate.net Unlike flexible linear molecules, the constrained nature of spirocycles can help to pre-organize functional groups in a specific spatial orientation, potentially leading to more potent and selective interactions with biological targets. bldpharm.combldpharm.com This rigidity can also reduce the entropic penalty upon binding to a receptor. Furthermore, the presence of a quaternary carbon at the spiro-center contributes to a higher fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical success. bldpharm.combldpharm.com

The conformation of spirocyclic systems can be finely tuned through structural modifications. For instance, in spirocyclic nitroxides, the introduction of substituents on the nitroxide ring can shift the conformational equilibrium, leading to more stable structures. nih.gov This ability to control the three-dimensional shape is a powerful tool for medicinal chemists.

Exploration of Three-Dimensional Chemical Space in Drug Discovery

The drive to move beyond "flatland" in drug design has propelled the exploration of molecules with greater three-dimensional character. capes.gov.br Spirocyclic scaffolds are at the forefront of this movement, providing a robust framework for creating structurally novel and diverse compound libraries. nih.govrsc.org By projecting substituents into different vectors in three-dimensional space, spirocycles can access regions of chemical space that are inaccessible to their flatter aromatic counterparts. tandfonline.com This enhanced spatial exploration increases the probability of discovering novel interactions with biological targets. researchgate.nettandfonline.com

Modulation of Physicochemical Properties by Spirocyclic Motifs

The incorporation of spirocyclic motifs can significantly influence a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. capes.gov.brnih.govrsc.org The increased sp3 character of spirocycles generally leads to improved aqueous solubility compared to aromatic systems. tandfonline.com Furthermore, the rigid framework can be used to replace metabolically labile groups or to shield a molecule from metabolic enzymes, thereby enhancing its stability. rsc.org The introduction of a spirocyclic element can also be a strategy to improve a compound's potency and selectivity. acs.org

Overview of Azaspiro[3.4]octane Frameworks in Contemporary Academic Inquiry

Within the broader class of spirocycles, azaspiro[3.4]octane frameworks have emerged as particularly interesting building blocks in medicinal chemistry. These structures, containing a nitrogen atom within the spirocyclic system, offer additional opportunities for chemical modification and for forming key interactions with biological targets.

Recent research has focused on the development of efficient and scalable synthetic routes to access novel azaspiro[3.4]octanes. researchgate.netrsc.org These efforts aim to provide the medicinal chemistry community with a diverse toolkit of spirocyclic building blocks. The synthesis of multifunctional spirocycles from common starting materials has been a key area of investigation. researchgate.net The compact nature and tunable physicochemical properties of these frameworks make them attractive for a wide range of drug discovery projects. researchgate.net

Research Rationale for Investigating 5-Azaspiro[3.4]octan-7-ylmethanol as a Chemical Entity

The specific compound, this compound, combines the desirable features of a spirocyclic scaffold with the functional handle of a primary alcohol. The azaspiro[3.4]octane core provides the three-dimensional architecture and potential for improved physicochemical properties, while the methanol (B129727) substituent offers a versatile point for further chemical elaboration. This allows for the exploration of structure-activity relationships by systematically modifying this part of the molecule. The investigation of this compound is driven by the need for novel, three-dimensional fragments in drug discovery programs that can serve as starting points for the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[3.4]octan-7-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-7-4-8(9-5-7)2-1-3-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZDFXXMGUFNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Conformational Analysis and Computational Investigations of 5 Azaspiro 3.4 Octan 7 Ylmethanol

Theoretical Frameworks for Spirocyclic Conformational Studies

The conformational analysis of spirocyclic compounds is built upon the foundational principles of stereochemistry, adapted to the unique geometry of a spiro-fused system. Unlike simple monocyclic rings, the spiro-carbon atom acts as a rigid pivot, linking the two rings and restricting their relative motion. However, each individual ring retains its own conformational flexibility. The four-membered azetidine (B1206935) ring and the five-membered cyclopentane (B165970) ring in the 5-azaspiro[3.4]octane scaffold are not planar and adopt puckered conformations to relieve ring strain.

The primary goals of a conformational study on a spirocycle like 5-Azaspiro[3.4]octan-7-ylmethanol are:

To determine the low-energy conformations of each ring. The four-membered azetidine ring is known to be puckered, while the five-membered cyclopentane ring adopts non-planar conformations described as 'envelope' or 'twist' forms.

To understand the energetic barriers between these conformations.

To evaluate how substituents on the rings influence the conformational preferences and the relative stability of different stereoisomers.

Theoretical frameworks for these studies involve analyzing the potential energy surface of the molecule. This surface represents the molecule's potential energy as a function of its geometry. pitt.edu The low points, or minima, on this surface correspond to stable conformations, while the saddle points represent the transition states for converting between conformations. Computational methods are essential for mapping this complex energy landscape. mit.edu

Computational Modeling of Azaspiro[3.4]octane Ring Systems

Computational modeling has become an indispensable tool for investigating the conformational behavior of complex molecules. For the azaspiro[3.4]octane system, a combination of methods is typically employed to achieve a balance between accuracy and computational cost.

Quantum mechanics (QM) methods provide the most accurate description of molecular structure and energetics. Density Functional Theory (DFT) is a class of QM methods that has proven to be particularly effective for studying organic molecules. researchgate.net DFT calculates the electronic structure and energy of a molecule based on its electron density, offering a high level of accuracy at a manageable computational cost.

For a molecule like this compound, DFT calculations are used to:

Optimize the geometry of different possible conformers to find their most stable structures.

Calculate the relative energies of these conformers to determine their populations at equilibrium.

Compute the energy barriers for ring puckering and substituent rotations.

Commonly used DFT functionals for such studies include B3LYP and M06-2X, paired with basis sets like 6-31G* or larger to provide a robust theoretical model. researchgate.net These calculations can accurately predict bond lengths, angles, and torsional angles that define the molecular shape.

Table 1: Representative DFT Functionals for Conformational Analysis

FunctionalTypeStrengths in Conformational Studies
B3LYP Hybrid-GGAA widely used functional with a good balance of accuracy and cost for general organic molecules.
M06-2X Hybrid-meta-GGAOften provides improved accuracy for non-covalent interactions and thermochemistry, which are important for conformational energies. researchgate.net
ωB97X-D Range-separated hybrid with dispersion correctionExplicitly accounts for van der Waals (dispersion) forces, which can be critical for accurately modeling intramolecular interactions that stabilize certain conformers.

This table is illustrative of common computational methods and does not represent specific results for this compound.

Because of the flexibility of the cyclopentane ring and the rotation of the hydroxymethyl substituent, this compound can exist in numerous conformations. Manually building every possible conformer is impractical. Therefore, automated conformational sampling methods are used to explore the potential energy surface systematically. acs.org

Methods like Low-Mode Conformational Sampling are particularly efficient. They work by identifying the low-frequency vibrational modes of the molecule, which correspond to "soft" degrees of freedom like ring puckering and torsion angle rotations. The molecule's geometry is then distorted along these modes to generate new conformations, which are subsequently minimized to find nearby energy wells. This approach can efficiently locate the most relevant low-energy conformers without exhaustively searching every possibility.

To provide a clear, quantitative description of the non-planar shape of the rings, the Cremer-Pople puckering parameters are often used. acs.orgsmu.edu This system is particularly well-suited for the five-membered cyclopentane ring in the spiro[3.4]octane system.

For a five-membered ring, the puckering is described by two parameters:

Puckering Amplitude (Q): This value measures the degree of puckering or how much the ring deviates from planarity. A Q value of zero would represent a perfectly flat ring.

Phase Angle (φ): This angle describes the type of puckering. It defines a continuous path between the two most symmetric conformations: the envelope (E), where one atom is out of the plane of the other four, and the twist (T), where two adjacent atoms are displaced on opposite sides of a plane.

For the four-membered azetidine ring, the puckering is simpler and can be described by a single puckering amplitude. Analyzing these parameters for different low-energy conformers provides a precise way to classify and compare their shapes. acs.org

Stereochemical Implications of Azaspiro[3.4]octane Conformations

The three-dimensional conformation of the azaspiro[3.4]octane scaffold directly influences the spatial orientation of its substituents. This has profound implications for how the molecule can interact with biological targets like enzymes or receptors, which are themselves chiral and have well-defined three-dimensional binding pockets.

The structure of this compound contains a stereocenter at the C7 position, where the hydroxymethyl group is attached to the cyclopentane ring. This gives rise to two diastereomers, where the hydroxymethyl group can be oriented in different spatial positions relative to the azetidine ring.

The cyclopentane ring can adopt various puckered conformations. In an envelope conformation, for instance, the substituent at C7 can occupy either a pseudo-axial position (pointing more perpendicular to the ring's average plane) or a pseudo-equatorial position (pointing more outwards from the ring). Generally, substituents prefer the pseudo-equatorial orientation to minimize steric clashes with other atoms on the ring.

Computational methods like DFT can be used to calculate the energies of these two diastereomers. The difference in energy reveals the thermodynamic preference for one isomer over the other. The more stable diastereomer is the one that is expected to be more abundant at equilibrium. This analysis is critical for synthesis, as it can help predict the outcome of diastereoselective reactions, and for medicinal chemistry, as different diastereomers can have vastly different biological activities. nih.gov

Table 2: Hypothetical DFT Energy Calculation for Diastereomers of this compound

DiastereomerC7-Substituent OrientationRelative Energy (kcal/mol) (Calculated)Predicted Population at 298 K
Isomer 1Pseudo-equatorial0.00~85%
Isomer 2Pseudo-axial+1.20~15%

Disclaimer: This table is a hypothetical illustration based on general principles of conformational analysis. The energy values are not derived from an actual calculation on this compound but serve to demonstrate how computational results would be presented.

Conformational Anchoring and Asymmetric Induction Mechanisms

The unique three-dimensional architecture of this compound is central to its stereochemical behavior and its utility in synthetic chemistry. The spirocyclic fusion of a cyclobutane (B1203170) ring and a pyrrolidine (B122466) ring creates a rigid and sterically defined scaffold. researchgate.netmdpi.com This rigidity is fundamental to the concepts of conformational anchoring and asymmetric induction, where the fixed spatial arrangement of the core structure dictates the orientation of its substituents and influences the stereochemical outcome of reactions at or near the chiral center.

Conformational Anchoring

Conformational anchoring refers to the phenomenon where the steric and electronic properties of a molecular scaffold severely restrict the number of accessible low-energy conformations. In this compound, the spiro linkage at the C4 position of the pyrrolidine ring serves as the primary anchor. This fusion prevents ring inversion, a common conformational process in simple monocyclic systems like cyclohexane.

The pyrrolidine ring in the 5-azaspiro[3.4]octane system is not planar and exists in a puckered or envelope conformation to relieve torsional strain, a state often described by the concept of pseudorotation. mdpi.com The substituents on this ring, specifically the hydroxymethyl group at the C7 position, are consequently forced to adopt distinct spatial orientations, which can be described as pseudo-axial or pseudo-equatorial.

The energetic preference for one conformation over another is determined by the minimization of steric interactions. The hydroxymethyl group (-CH₂OH) is sterically more demanding than a hydrogen atom. Therefore, the thermodynamically most stable conformer will be the one where this group occupies a pseudo-equatorial position, minimizing unfavorable 1,3-diaxial-like interactions with other atoms on the ring. This preferential orientation is the essence of conformational anchoring for this molecule.

The table below illustrates the conceptual energy differences between the two primary conformers of the pyrrolidine ring, highlighting the energetic penalty associated with the sterically hindered pseudo-axial orientation of the hydroxymethyl group.

Table 1: Hypothetical Conformational Energy Analysis

Conformer -CH₂OH Group Orientation Key Steric Interactions Relative Energy (Conceptual) Population at Equilibrium (Conceptual)
A Pseudo-equatorial Minimized steric clash with the spiro-cyclobutane ring. Low (More Stable) Major

| B | Pseudo-axial | Increased steric repulsion with atoms on the pyrrolidine and adjacent cyclobutane rings. | High (Less Stable) | Minor |

This table is illustrative and based on established principles of stereochemistry. Actual energy values would require specific computational or experimental analysis.

Asymmetric Induction Mechanisms

When this compound is used as a chiral building block or ligand, its inherent and fixed stereochemistry can direct the outcome of new stereocenter formation—a process known as asymmetric induction. The rigid, conformationally anchored structure presents a distinctly different steric environment on its two faces.

The mechanism of induction relies on this facial differentiation. For a reaction to occur at a prochiral center on the molecule or on a substrate bound to it, the incoming reagent must approach from one side or the other. The spirocyclic framework and its substituents create a significant steric bias, favoring approach from the less hindered face.

For instance, if the nitrogen atom at position 5 were to be used as a directing group in a catalytic reaction, its lone pair and the attached protecting group would be fixed in space relative to the rest of the scaffold. Any substrate coordinating to a metal center held by this ligand would be presented to a co-reagent with a clear facial bias. The enantioselective synthesis of complex spirocyclic amines often relies on such principles, where the pre-existing stereocenter of the spiro core dictates the stereochemistry of subsequent transformations. nih.govacs.org The development of synthetic methods to produce complex spirocyclic amines with high stereoselectivity is a significant area of research. nih.gov

The effectiveness of the asymmetric induction can be quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. High values indicate a strong directing effect from the chiral scaffold.

| Reaction Conditions | Lower temperatures can enhance selectivity by favoring the transition state with the lowest activation energy. | Increased d.e. or e.e. |

The predictable three-dimensional nature of azaspirocycles makes them valuable motifs in medicinal chemistry and drug design, where precise stereochemical control is crucial for biological activity. researchgate.netepa.govnih.gov

Iv. Structure Activity Relationship Sar Studies and Preclinical Biological Target Engagement

Methodologies for Investigating Structure-Activity Relationships of Azaspiro Compounds

The investigation of structure-activity relationships (SAR) for azaspiro compounds is a multidisciplinary process that integrates chemical synthesis, biological testing, and computational modeling. The initial step involves the synthesis of a library of analog compounds where specific parts of the molecule are systematically modified. Synthetic strategies often rely on multi-component reactions or strain-release driven spirocyclizations to efficiently generate molecular diversity. nih.gov

Once synthesized, these analogs undergo a battery of tests to determine their biological effects. Key methodologies include:

Analytical Techniques: High-performance liquid chromatography (HPLC) is used to purify compounds and assess their stability, while nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed to confirm the structure and stereochemistry of the synthesized molecules. acs.orgnih.gov

In Vitro Biological Assays: These are fundamental for determining the potency and selectivity of new compounds. For enzyme targets, inhibition assays are conducted to calculate values like the half-maximal inhibitory concentration (IC50). nih.govmdpi.com For receptor targets, radioligand binding assays determine the affinity of the compound for the receptor, while functional assays (e.g., measuring second messenger mobilization like phosphoinositide hydrolysis) reveal whether the compound acts as an agonist or antagonist. nih.gov

Cell-Based Assays: To understand the effect of a compound in a more complex biological system, cell-based assays are utilized. For instance, the antiviral activity of azaspiro compounds against the influenza virus has been evaluated by measuring the reduction of viral replication in Madin-Darby Canine Kidney (MDCK) cell cultures. tandfonline.com The effect of compounds on ion transporters is often studied in cell lines engineered to express specific transporter subtypes. uni.lunih.gov

Computational Modeling: Computer-aided drug design plays a crucial role in rationalizing observed SAR and predicting the activity of new designs. Techniques such as pharmacophore modeling, virtual screening, and molecular docking are used to predict how a compound might bind to its target protein, guiding the synthesis of more potent and selective analogs. mdpi.comnih.gov

Impact of the Azaspiro[3.4]octane Scaffold on Preclinical Biological Activity Profiles

The spirocyclic nature of the azaspiro[3.4]octane scaffold imparts several advantageous properties that are highly sought after in drug discovery. Spirocycles are conformationally restricted, which can lead to a more favorable entropy of binding to a biological target and thus higher potency. nih.gov This rigidity also provides predictable vectors for substituents, allowing medicinal chemists to fine-tune interactions with the target protein and improve selectivity. researchgate.net

Key impacts of the azaspiro[3.4]octane scaffold include:

Three-Dimensionality (3D) and Fsp³ Character: The non-planar structure of the scaffold increases its three-dimensional character (as measured by the fraction of sp³ hybridized carbons, or Fsp³). Molecules with higher Fsp³ character often exhibit improved physicochemical properties, such as increased aqueous solubility and better metabolic stability, compared to their flat, aromatic counterparts. researchgate.net

Bioisosterism: The azaspiro[3.4]octane motif can act as a bioisostere for other common ring systems, such as piperidine (B6355638) or cyclopentane (B165970). researchgate.net This allows chemists to replace these groups in existing pharmacophores to explore new chemical space, potentially overcoming issues with metabolism, toxicity, or patentability while retaining or improving biological activity.

Novelty: The scaffold provides access to novel chemical matter, which is critical for discovering first-in-class medicines that act on new biological targets or via novel mechanisms. nih.gov

These features make the azaspiro[3.4]octane scaffold a privileged structure in medicinal chemistry, with its derivatives showing promise across a range of therapeutic areas, including neurological disorders and cancer. nih.gov

Modulation of Specific Biological Targets by 5-Azaspiro[3.4]octan-7-ylmethanol Analogs

Analogs built upon the 5-azaspiro[3.4]octane scaffold have been shown to interact with a diverse array of biological targets, including enzymes, receptors, and transporters. The specific biological activity is dictated by the nature and placement of functional groups attached to the core scaffold.

While specific research on this compound analogs targeting FAAH or MMPs is limited in published literature, related azaspiro scaffolds have demonstrated potent and selective inhibition of other key enzymes. A notable example is the inhibition of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that is a critical regulator in cellular signaling pathways implicated in cancer.

A potent allosteric inhibitor of SHP2, PB17-026-01, features a 2-oxa-8-azaspiro[4.5]decane moiety. nih.gov This compound binds to an allosteric pocket on the SHP2 enzyme, stabilizing it in an auto-inhibited conformation. Structure-activity relationship studies, comparing co-crystal structures of SHP2 with different inhibitors, revealed that the spirocyclic amine forms crucial polar contacts within the binding pocket, contributing significantly to the compound's high potency. nih.gov This mechanism highlights how the defined geometry of the azaspiro scaffold can be exploited to achieve highly specific allosteric modulation of enzyme activity.

Table 1: SHP2 Inhibition by an Azaspiro[4.5]decane Analog

Compound Name Scaffold Target Activity (IC50) Mechanism of Action

Data sourced from a study on SHP2 inhibitors. nih.gov

The azaspiro[3.4]octane scaffold is a key component in the design of ligands for G-protein coupled receptors (GPCRs).

M1 Muscarinic Receptors: Several patents describe azaspiro[3.4]octane derivatives as potent and selective agonists of the M1 muscarinic acetylcholine (B1216132) receptor, a target for treating cognitive deficits in Alzheimer's disease and schizophrenia. google.comgoogle.com Systematic modifications of the scaffold have shown that the nature of the substituents on the azaspiro nitrogen and other positions on the rings are critical for achieving high affinity and selectivity for the M1 receptor over other muscarinic subtypes (M2-M5). nih.gov For the related 1-oxa-8-azaspiro[4.5]decane series, M1 agonist activity was found to reside preferentially in the (-)-isomer, demonstrating the importance of stereochemistry. nih.gov

Melanin Concentrating Hormone Receptor 1 (MCHr1): MCHr1 antagonists are being investigated for the treatment of obesity. While direct examples with the 5-azaspiro[3.4]octane core are not prominent, a successful drug discovery program identified a potent MCHr1 antagonist, AZD1979, which incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety. epa.gov The lead optimization focused on using the spirocyclic core to reduce lipophilicity and improve CNS exposure while avoiding off-target effects. This demonstrates the utility of azaspiro scaffolds in designing receptor antagonists with favorable drug-like properties. epa.gov

Cannabinoid Receptors: The endocannabinoid system is a crucial modulatory system in the brain, and its receptors (CB1 and CB2) are important drug targets. nih.gov While specific modulators based on the 5-azaspiro[3.4]octane scaffold are not yet widely reported, the development of positive allosteric modulators for the CB1 receptor shows the potential for nuanced modulation of this system. nih.gov The defined 3D structure of the azaspiro scaffold makes it an attractive candidate for developing such selective modulators.

Table 2: Receptor Modulation by Azaspiro Compound Analogs

Compound Class Scaffold Target Activity Profile
Bicyclic aza compounds Azaspiro[4.5]decane / Azaspiro[3.4]octane M1 Muscarinic Receptor Agonist / Partial Agonist

Data compiled from studies on muscarinic agonists and MCHr1 antagonists. nih.govepa.gov

The regulation of neurotransmitter levels in the synapse is controlled by transporter proteins. Analogs of azaspiro compounds have been identified as selective inhibitors of the GABA Transporter Subtype 2 (GAT2, SLC6A13). GAT2 is expressed in peripheral tissues like the liver and kidney and at the blood-brain barrier. uni.lunih.gov

Research has led to the discovery of acyl-substituted azaspiro[4.5]decane derivatives that are selective for GAT2 over the other GABA transporter subtypes (GAT1, GAT3, and BGT-1). uni.lunih.gov The SAR studies revealed that the azaspiro[4.5]decane scaffold itself was key for the interaction, while the nature of the acyl group attached to the nitrogen atom determined the potency and selectivity. This work provides a clear path for designing selective GAT2 modulators, which could be relevant for various (patho)physiological conditions. uni.lu The close structural similarity between the azaspiro[4.5]decane and azaspiro[3.4]octane scaffolds suggests that the latter could also serve as a valuable core for developing GAT2-selective ligands.

Table 3: GAT Subtype Selectivity for Azaspiro[4.5]decane Analogs

Scaffold Target Activity Profile

Based on studies identifying GAT2-selective inhibitors. uni.lunih.govresearchgate.net

The influenza virus hemagglutinin (HA) protein, which mediates viral entry into host cells, is a validated target for antiviral drugs. nih.govnih.gov A class of spirothiazolidinones, which are a type of azaspiro compound, have been identified as potent inhibitors of HA-mediated membrane fusion, particularly against the H3N2 subtype of influenza A. tandfonline.comnih.gov

The mechanism of these inhibitors involves binding to the stem region of the HA trimer, stabilizing it in its pre-fusion conformation and preventing the pH-induced conformational changes necessary for the virus to fuse with the host cell membrane. nih.gov SAR studies on these compounds have demonstrated that specific substitutions on the spiro ring and the presence of a 4-tert-butylphenyl moiety are crucial for potent antiviral activity. nih.gov Computer-aided docking studies have further illuminated the binding mode, showing hydrophobic interactions of the tert-butyl group within a pocket on the HA surface. nih.gov These findings provide a strong rationale for exploring the 5-azaspiro[3.4]octane scaffold as a core for developing new and potentially broad-spectrum influenza fusion inhibitors.

Preclinical Antitumor Activity and Cellular Mechanisms (e.g., effects on p53, STAT3/JAK2 pathways, apoptosis, cell cycle arrest)

Derivatives of the azaspiro core structure have demonstrated notable preclinical antitumor activity through mechanisms that include the induction of apoptosis and cell cycle arrest. While direct studies on this compound are limited, research on related azaspiro compounds provides significant insights into their cellular effects.

An azaspiro hydantoin (B18101) derivative, Propyl-2-(8-(3,4-difluorobenzyl)-2′,5′-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-1′-yl)acetate (ASHD), was identified as a potent antileukemic agent. nih.gov Studies showed that ASHD was approximately three times more potent than its parent compounds in inducing cytotoxicity in leukemic cell lines (Reh and K562). The mechanism of action was determined to be the induction of apoptosis through the intrinsic mitochondrial pathway. This was evidenced by the translocation of phosphatidylserine, activation of caspases 3 and 9, cleavage of PARP, and a loss of mitochondrial membrane potential. nih.gov Furthermore, ASHD was found to inhibit the growth of leukemic cells by inducing cell cycle arrest. nih.gov

In other studies, different heterocyclic derivatives have also shown the ability to induce apoptosis and cell cycle arrest. For instance, certain 1,4-naphthoquinone (B94277) derivatives were found to induce apoptosis and cause cell cycle arrest at the G2/M phase, a process correlated with the generation of reactive oxygen species (ROS). nih.gov Similarly, novel benzimidazole (B57391) derivatives have been shown to suppress cell cycle progression and trigger apoptosis in various cancer cell lines, including lung (A549), breast (MDA-MB-231), and ovarian (SKOV3) cancer cells. mdpi.com Specifically, certain derivatives induced G1/S or G1/G2 phase arrest depending on the compound and cell line. mdpi.com While not azaspiro compounds, these findings highlight a common mechanistic theme of disrupting the cell cycle and promoting programmed cell death among various nitrogen-containing heterocyclic compounds being investigated for anticancer properties.

Table 1: Preclinical Antitumor Mechanisms of Azaspiro and Related Derivatives

Compound Class Cell Line(s) Observed Cellular Mechanisms Reference
Azaspiro Hydantoin Derivative (ASHD) Reh, K562 (Leukemia) Intrinsic pathway of apoptosis, Caspase-3/9 activation, Cell cycle arrest nih.gov
1,4-Naphthoquinone Derivatives HL-60 (Leukemia) Apoptosis, G2/M phase cell cycle arrest, ROS generation nih.gov
Benzimidazole Derivatives A549, MDA-MB-231, SKOV3 Apoptosis, Cell cycle arrest (G1, S, or G2 phases) mdpi.com
Baicalin Derivatives A549 (Lung), MCF-7 (Breast) Apoptosis induction via inhibition of the PI3K/Akt signaling pathway nih.gov

Immunomodulatory Activity and Suppressor Cell Induction (Preclinical)

The immunomodulatory potential of the azaspiro scaffold has been demonstrated in preclinical models. A notable example is the azaspirane compound SK&F 105685, which has shown significant immunosuppressive activity in animal models of autoimmune diseases. The primary mechanism of action for this compound appears to be the induction of non-specific suppressor cells (SC). nih.gov

In studies involving rats, administration of SK&F 105685 led to the detection of these suppressor cells in both the spleen and bone marrow. nih.gov The suppressor cell activity was observed after a single dose and increased with subsequent treatments. A key finding was that the treatment also resulted in enhanced myelopoiesis, with a 128% increase in the frequency of bone marrow myeloid progenitors (CFU-GM). nih.gov Further in vitro investigations suggested that this increase in myelopoiesis is regulated by the generation of the suppressor cells. nih.gov These preclinical findings highlight the potential of azaspiro compounds to modulate immune responses through the induction of specific regulatory cell populations.

Antimalarial Activity against Plasmodium falciparum

A novel series of diazaspiro[3.4]octanes has been identified as a promising class of antimalarial agents with activity against multiple stages of the human malaria parasite, Plasmodium falciparum. mmv.orgnih.gov These compounds emerged from a whole-cell high-throughput screening campaign. researchgate.net

Structure-activity relationship (SAR) studies of this series led to the identification of compounds with potent, low nanomolar activity against the asexual blood stage of the parasite (<50 nM). nih.govresearchgate.net In addition to their effect on the blood stage, several compounds demonstrated strong gametocyte sterilizing properties, which translated to transmission-blocking activity in the standard membrane feeding assay, a key test for preventing the spread of malaria. nih.gov Mechanistic investigations involving resistance selection pointed to the P. falciparum cyclic amine resistance locus as being implicated in the mode of resistance for these diazaspiro[3.4]octane analogues. researchgate.netebi.ac.uk

Table 2: Antimalarial Profile of Diazaspiro[3.4]octane Derivatives

Activity Type Potency / Effect Implicated Mechanism Reference
Asexual Blood-Stage Activity Low nanomolar (<50 nM) Not specified nih.gov
Gametocyte Sterilization Strong inhibition Not specified nih.gov
Transmission-Blocking Activity Confirmed in membrane feeding assay Not specified nih.gov
Mode of Resistance - Implication of P. falciparum cyclic amine resistance locus researchgate.netebi.ac.uk

Elucidation of Molecular Mechanisms of Action in Preclinical Models

The molecular mechanisms of action for derivatives based on the azaspiro[3.4]octane scaffold are multifaceted, varying with the specific derivative and the therapeutic target.

In oncology, the primary mechanism involves the induction of programmed cell death and the halting of cellular proliferation. As seen with azaspiro hydantoin derivatives, this can occur through the intrinsic mitochondrial apoptosis pathway, marked by the activation of key executioner caspases. nih.gov Other related heterocyclic compounds achieve similar ends by generating reactive oxygen species (ROS) or by inhibiting critical signaling pathways like the PI3K/Akt pathway, which ultimately leads to apoptosis and cell cycle arrest. nih.govnih.gov

In the context of immunomodulation, the mechanism for the related azaspirane SK&F 105685 is the induction of non-specific suppressor cells in the spleen and bone marrow, which in turn regulate myelopoiesis and suppress autoimmune responses. nih.gov

For antimalarial applications, resistance studies on diazaspiro[3.4]octane derivatives have implicated the P. falciparum cyclic amine resistance locus in their mechanism. researchgate.netebi.ac.uk This suggests a mode of action distinct from many existing antimalarials and provides a new target for drug development.

Quantitative Structure-Activity Relationship (QSAR) Studies on Azaspiro[3.4]octane Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. d-nb.info While specific QSAR studies focusing exclusively on this compound derivatives are not widely published, QSAR analyses of broader classes of heterocyclic compounds, including those with antitumor and antimalarial activities, offer valuable insights.

For antitumor agents, QSAR studies on derivatives of 3,4-ethylenedioxythiophene (B145204) revealed that molecules with a smaller solvent-accessible surface area and higher lipophilicity tend to exhibit greater biological activity against carcinoma cell lines. researchgate.net Such models are crucial for prioritizing compounds for synthesis and testing. nih.gov

In the field of antimalarials, QSAR models are essential for developing new compounds to combat drug resistance. nih.govresearchgate.net Studies have shown that for various compound classes, specific physicochemical and structural parameters are key determinants of activity against P. falciparum. d-nb.infonih.gov QSAR approaches for antimalarial drug candidates can provide critical information on required properties, although many reported models are based on a limited number of data points and have a restricted applicability domain. nih.gov The development of robust QSAR models for azaspiro[3.4]octane derivatives could significantly accelerate the discovery of new, potent agents by allowing for virtual screening and rational design of more effective compounds. nih.govmdpi.com

V. Preclinical Pharmacokinetic Considerations and Metabolic Stability

In Vitro Assessment of Metabolic Stability of Azaspiro Compounds

The metabolic stability of a compound, often assessed through in vitro methods using liver microsomes or hepatocytes, provides an early indication of its likely in vivo half-life and clearance. utsouthwestern.edunih.gov Azaspirocycles, as a structural class, have been noted for their potential to enhance metabolic stability when compared to their non-spirocyclic or less rigid counterparts. nih.govnih.gov This improvement is often attributed to the rigid three-dimensional structure imposed by the spiro center, which can limit the molecule's ability to adopt a conformation recognized by metabolic enzymes, such as cytochrome P450s. figshare.com

To illustrate the potential impact of the azaspiro[3.4]octane scaffold on metabolic stability, the following table presents hypothetical comparative data based on general findings for azaspirocycles versus common non-spirocyclic analogs. The values represent typical outputs from an in vitro human liver microsomal stability assay.

Compound/Analog TypeHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)General Metabolic Stability
Non-spirocyclic Piperidine (B6355638) Analog1592.4Low
Monocyclic Morpholine (B109124) Analog2555.5Moderate
5-Azaspiro[3.4]octane Analog >60 <11.6 High

This table contains representative data to illustrate the concept of improved metabolic stability with azaspirocycles and is not based on direct experimental results for 5-azaspiro[3.4]octan-7-ylmethanol.

Influence of Spirocyclic Structures on Physicochemical Properties Relevant to Preclinical Pharmacokinetics

The unique three-dimensional arrangement of spirocyclic structures significantly influences key physicochemical properties that are critical for a drug's pharmacokinetic profile. These properties include lipophilicity and the fraction of sp³-hybridized carbons (Fsp³). evotec.com

Lipophilicity Modulation: Lipophilicity, commonly measured as logP or logD, is a crucial parameter affecting a drug's absorption, distribution, metabolism, and excretion (ADME). nih.gov The introduction of a 5-azaspiro[3.4]octane moiety can modulate a molecule's lipophilicity in beneficial ways. Studies on related azaspiro[3.3]heptanes have shown that replacing a piperidine or morpholine ring with an azaspirocycle can, perhaps counterintuitively, lower the lipophilicity (logD). nih.gov This is often attributed to the increased basicity of the spirocyclic nitrogen and the more compact, globular shape of the molecule, which can lead to improved solvation. nih.gov

Fsp³ Values: The fraction of sp³-hybridized carbons (Fsp³) is a measure of a molecule's three-dimensionality. A higher Fsp³ value is often correlated with improved clinical success, potentially due to better solubility, higher metabolic stability, and more specific interactions with biological targets. nih.gov Spirocyclic compounds like this compound inherently possess a high Fsp³ value due to the nature of the spirocyclic core. This increased three-dimensionality can help a molecule "escape from flatland," a common issue with many drug candidates that are dominated by aromatic rings. evotec.com

The table below illustrates how the incorporation of a 5-azaspiro[3.4]octane scaffold can influence these key physicochemical parameters compared to common non-spirocyclic fragments.

Structural FragmentCalculated logP (cLogP)Calculated Fsp³General Impact on PK Profile
Phenyl Group1.90.00High lipophilicity, potential for metabolic liability
Piperidine Ring1.11.00Moderate lipophilicity, potential for N-dealkylation
5-Azaspiro[3.4]octane Ring 0.9 1.00 Reduced lipophilicity, increased 3D shape, improved metabolic stability

This table contains representative calculated values to illustrate the influence of different structural fragments on physicochemical properties.

Strategies for Enhancing Preclinical Pharmacokinetic Profiles of this compound Analogs

Lead optimization efforts for analogs of this compound would likely focus on fine-tuning the molecule's structure to achieve a desirable balance of potency, selectivity, and pharmacokinetic properties. nih.govfigshare.com Several strategies can be employed to enhance the preclinical pharmacokinetic profile:

Blocking Metabolic "Soft Spots": If in vitro metabolism studies identify a specific site of metabolic instability on the 5-azaspiro[3.4]octane scaffold or its substituents, medicinal chemists can introduce chemical modifications to block this metabolism. For example, the introduction of a fluorine atom or a small alkyl group at or near a site of oxidation can sterically hinder the approach of metabolic enzymes.

Modulation of Physicochemical Properties: The substituents on the 5-azaspiro[3.4]octane ring system can be varied to optimize lipophilicity and solubility. For instance, the addition of polar functional groups can decrease lipophilicity and potentially reduce off-target effects and improve clearance profiles. Conversely, if a compound is too polar, lipophilic groups can be added to enhance membrane permeability.

Conformational Constraint: The inherent rigidity of the spirocyclic system can be further leveraged. By adding substituents, the conformational freedom of the molecule can be further restricted, potentially leading to a more favorable interaction with the target protein and a reduced interaction with metabolizing enzymes.

Bioisosteric Replacement: Parts of the molecule distal to the 5-azaspiro[3.4]octane core can be replaced with bioisosteres to improve pharmacokinetic properties while retaining biological activity. For example, a metabolically labile ester group could be replaced with a more stable amide or other suitable isostere.

The successful application of these strategies requires a multi-parameter optimization approach, where improvements in metabolic stability and physicochemical properties are balanced with the maintenance of on-target potency and selectivity.

Vi. Future Directions and Research Opportunities for 5 Azaspiro 3.4 Octan 7 Ylmethanol

Development of Next-Generation Synthetic Methodologies for Complex Azaspiro[3.4]octane Structures

The construction of the azaspiro[3.4]octane framework presents synthetic challenges, primarily due to the creation of the spirocyclic core. researchgate.net Current synthetic routes can be resource-intensive, and there is a pressing need for more efficient and versatile methods. chemrxiv.org Future research is focused on several key areas to streamline the synthesis of these complex molecules.

One of the most promising avenues is the development of catalytic asymmetric synthesis . While methods exist for synthesizing racemic azaspiro[3.4]octanes, the ability to selectively produce a single enantiomer is crucial for pharmaceutical applications, as different stereoisomers can have vastly different biological activities. chemrxiv.orgnih.govacs.orgsynthical.com Biocatalysis, using engineered enzymes, is emerging as a powerful, scalable, and environmentally friendly approach to achieve high stereoselectivity. chemrxiv.orgchemrxiv.orgnih.govacs.orgsynthical.com

Transition-metal-catalyzed C–H activation is another area of intense investigation. researchgate.netnih.govrsc.org This strategy allows for the direct functionalization of the spirocyclic core, avoiding the need for pre-functionalized starting materials and thus shortening synthetic sequences. researchgate.netnih.govrsc.orgnih.gov Palladium and rhodium catalysts have shown particular promise in initiating spiroannulation reactions. nih.govrsc.orgnih.govrsc.org

Synthetic ApproachKey AdvantagesRepresentative Catalyst/Method
Catalytic Asymmetric Synthesis Enantioselective production of chiral compounds.Engineered Carbene Transferases chemrxiv.orgnih.govacs.orgsynthical.com
C–H Activation Direct functionalization, improved atom economy. researchgate.netnih.govrsc.orgPalladium, Rhodium Catalysts nih.govrsc.orgnih.govrsc.org
Cascade Reactions Rapid construction of complex frameworks in a single step. nih.govnih.govRh(I)-Catalyzed Cycloisomerization/Diels-Alder nih.gov

Advanced Computational Approaches for Predictive Modeling and Rational Design

Computational chemistry is an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and guiding the design of new compounds with enhanced efficacy and safety profiles. nih.govyoutube.comyoutube.com For 5-azaspiro[3.4]octan-7-ylmethanol and its derivatives, computational methods offer a pathway to accelerate the design-synthesize-test cycle.

Quantum Mechanics (QM) calculations can provide deep insights into the electronic structure, conformation, and reactivity of these spirocyclic molecules. This information is critical for understanding how they interact with biological targets at an atomic level.

Molecular Dynamics (MD) simulations allow researchers to observe the dynamic behavior of these compounds in a simulated biological environment. By modeling the interaction between a ligand and its target protein over time, MD can help to elucidate binding modes and identify key interactions that are crucial for biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the structural features of a series of compounds with their biological activity. nih.govmdpi.com By building robust QSAR models, it becomes possible to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the most promising candidates for synthesis and testing. nih.govyoutube.commdpi.com The development of these models often involves calculating a variety of molecular descriptors that capture the topological, electronic, and 3D characteristics of the molecules. youtube.commdpi.com

Computational MethodApplication in Drug DiscoveryKey Insights
Quantum Mechanics (QM) Understanding electronic structure and reactivity.Conformational stability, interaction energies.
Molecular Dynamics (MD) Simulating ligand-protein interactions.Binding modes, dynamic behavior.
QSAR Modeling Predicting biological activity of new compounds. nih.govmdpi.comStructure-activity relationships, prioritizing synthetic targets.

Rational Design of Azaspiro[3.4]octan-7-ylmethanol Analogs with Tailored Preclinical Biological Profiles

One key area for modification is the 7-position of the spirocycle . The methanol (B129727) group can be replaced with a variety of other functional groups, such as amines, amides, or different linkers, to explore new interactions within a target's binding pocket. The stereochemistry at this position is also a critical factor that can significantly influence potency and selectivity. nih.gov

The nitrogen atom at the 5-position provides another handle for chemical modification. Alkylation, acylation, or incorporation into other heterocyclic systems can modulate the compound's physicochemical properties, such as its basicity, polarity, and solubility. These changes can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting analog.

The process of rational design is iterative, often beginning with a "hit" compound and systematically exploring the structure-activity relationship (SAR). nih.gov For example, studies on related spirocyclic systems have shown that subtle changes in stereochemistry can lead to dramatic differences in biological activity, with one stereoisomer acting as an agonist while another acts as an antagonist. nih.govnih.gov This highlights the importance of precise, three-dimensional control in the design of new therapeutic agents.

Integration of this compound into Diverse Chemical Libraries for High-Throughput Screening in Novel Target Identification

High-throughput screening (HTS) of large, diverse chemical libraries remains a cornerstone of modern drug discovery for identifying novel "hit" compounds against a wide array of biological targets. researchgate.net The inclusion of unique and structurally complex scaffolds, such as that of this compound, is essential for expanding the chemical space that can be explored and increasing the likelihood of discovering new medicines. nih.govresearchgate.net

The sp³-rich, three-dimensional nature of the azaspiro[3.4]octane core makes it an attractive addition to screening libraries, as it offers a departure from the predominantly flat structures that have historically populated such collections. nih.govmdpi.com By incorporating a library of diverse this compound analogs, researchers can probe for interactions with novel biological targets, including those that have been considered "undruggable" with traditional small molecules. researchgate.net

The successful integration of these compounds into HTS libraries is contingent on the development of the efficient and scalable synthetic methodologies discussed previously. The ability to rapidly generate a multitude of analogs with diverse functional groups and stereochemistries is key to creating a high-quality library that can be used to identify starting points for new drug discovery programs. researchgate.net As our understanding of biological systems grows, the identification of novel targets through genomic and transcriptomic approaches will further drive the need for innovative chemical matter to probe their function. plos.orgwikipedia.org

Q & A

Q. What are the optimal synthetic routes for 5-Azaspiro[3.4]octan-7-ylmethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Begin with retrosynthetic analysis to identify feasible precursors, such as spirocyclic amines or hydroxylated intermediates.
  • Employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and evaluate their impact on yield and purity. For example, a factorial design can isolate critical factors (e.g., solvent choice for solubility optimization) .
  • Validate purity via HPLC or GC-MS, referencing retention time alignment with known standards .

Q. How can researchers characterize the stereochemical configuration of this compound?

Methodological Answer:

  • Use NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to resolve spatial relationships between protons and carbons in the spirocyclic structure.
  • Compare experimental optical rotation values with computational predictions (e.g., density functional theory) to confirm enantiomeric excess .
  • X-ray crystallography remains the gold standard for absolute configuration determination but requires high-quality single crystals .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Conduct kinetic solubility studies using shake-flask methods with buffers (pH 1–10) and polar/aprotic solvents. Monitor degradation via UV-Vis spectroscopy (λmax ~255 nm for related azaspiro compounds) .
  • Accelerated stability testing (40°C/75% RH) over 4–6 weeks can predict shelf-life, with LC-MS identifying degradation byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Perform molecular docking or DFT calculations to model interactions with transition-metal catalysts (e.g., Pd or Ru complexes). Focus on steric hindrance from the spirocyclic core and methanol substituent .
  • Validate predictions experimentally using kinetic isotope effects (KIEs) or Hammett plots to probe rate-limiting steps in cross-coupling reactions .

Q. What mechanistic insights explain contradictory bioactivity results in in vitro vs. in vivo studies of this compound derivatives?

Methodological Answer:

  • Conduct metabolite profiling (LC-HRMS) to identify species-specific oxidation or conjugation pathways. Compare hepatic microsomal stability across models (e.g., human vs. rodent) .
  • Use isotopic labeling (e.g., ¹⁸O in the methanol group) to track metabolic fate and correlate with pharmacokinetic discrepancies .

Q. How can orthogonal experimental designs resolve confounding variables in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Apply Taguchi or Plackett-Burman designs to screen >5 variables (e.g., substituent electronegativity, ring strain) while minimizing experimental runs.
  • Use multivariate regression (e.g., partial least squares) to deconvolute synergistic effects, ensuring statistical validity via ANOVA (p < 0.05) .

Q. What theoretical frameworks guide the study of this compound’s supramolecular interactions?

Methodological Answer:

  • Anchor the research in host-guest chemistry (e.g., cyclodextrin encapsulation) or coordination polymer formation.
  • Use isothermal titration calorimetry (ITC) to quantify binding constants (Kd) and correlate with molecular dynamics simulations of hydrogen-bonding networks .

Q. How do researchers reconcile discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

  • Compile a meta-analysis of published NMR shifts (e.g., via SciFinder) and identify outliers.
  • Replicate contentious spectra under controlled conditions (deuterated solvent purity, temperature calibration) and publish raw data with error margins to establish consensus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.